2-苯基-4-(苯基磺酰)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

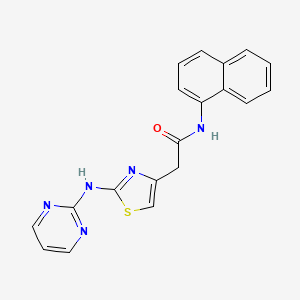

“2-Phenyl-4-(phenylsulfonyl)morpholine” is a derivative of phenylmorpholine . Phenylmorpholines are chemical derivatives of phenylmorpholine or of the psychostimulant drug phenmetrazine . They are frequently found in biologically active molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

科学研究应用

抗菌和抗生素调节

一项研究探讨了 4-(苯磺酰基)吗啉(一种与“2-苯基-4-(苯磺酰基)吗啉”相关的化合物)对各种细菌和真菌的标准菌株和多重耐药菌株的抗菌和调节活性。这项研究强调了它与阿米卡星等抗生素结合使用时在对抗微生物耐药性方面的潜力,特别是对铜绿假单胞菌,显示出对细菌生长抑制所需的最低抑菌浓度 (MIC) 有显着降低 (Oliveira 等人,2015 年)。

电化学合成

另一项研究深入研究了 4-吗啉-2-(芳基磺酰基)苯胺的绿色电化学合成,采用在芳磺酸存在下进行电化学氧化。该方法强调了一种可持续的一锅法,用于合成具有潜在生物学意义的化合物,说明了该化合物在绿色化学和合成中的适用性 (Nematollahi & Esmaili,2010 年)。

核废料管理

关于核废料管理中从镧系元素中分离锕系元素的研究提到了磺酸盐配体的使用,证明了磺酸盐基团在提高这些配体在水性介质中的溶解度和功效方面的作用。这项研究强调了磺化化合物在解决核废料处理中的关键挑战方面的潜力,强调了磺酸盐基团等结构特征对于有效的分离过程的重要性 (Thomas、Ebenezer 和 Solomon,2021 年)。

电磷光材料

一种双砜小分子,与“2-苯基-4-(苯磺酰基)吗啉”的化学家族相关,被评估为磷光有机发光器件的主体材料。这项研究表明了基于砜的材料在开发高效电磷光器件中的用途,为有机电子学领域的进步做出了贡献 (Kim 等人,2011 年)。

作用机制

Target of Action

It has been synthesized and studied for its potential in phenotypic drug discovery (pdd), particularly against complex diseases like triple-negative breast cancer (tnbc) .

Mode of Action

It’s known that one of its derivatives, gl24, exhibits significant inhibitory effects on mda-mb-231 cells, a model for tnbc .

Biochemical Pathways

Upon treatment with GL24, a derivative of 2-Phenyl-4-(phenylsulfonyl)morpholine, multiple endoplasmic reticulum (ER) stress-dependent tumor suppressive signals were identified . These include:

- Unfolded Protein Response (UPR) : This pathway is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER .

- p53 Pathway : The p53 protein is crucial for preventing cancer formation, thus, p53 gene mutation is a common feature in human cancers .

- G2/M Checkpoint : This is a critical control point in the cell cycle that ensures DNA integrity before cell division .

- E2F Targets : E2F is a group of genes that codes for a family of transcription factors in higher eukaryotes .

Result of Action

Most of the identified pathways triggered by GL24, a derivative of 2-Phenyl-4-(phenylsulfonyl)morpholine, eventually lead to cell-cycle arrest and then to apoptosis . This suggests that the compound has a strong potential for inhibiting TNBC cell growth through ER stress-dependent tumor suppressive signals .

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors could potentially influence the action of 2-Phenyl-4-(phenylsulfonyl)morpholine.

生化分析

Biochemical Properties

2-Phenyl-4-(phenylsulfonyl)morpholine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory effects on certain types of cancer cells, particularly triple-negative breast cancer (TNBC) cells . The compound’s interactions with these biomolecules are believed to be key to its potential therapeutic effects .

Cellular Effects

In cellular studies, 2-Phenyl-4-(phenylsulfonyl)morpholine has been found to influence cell function in several ways. For example, it has been shown to induce cell-cycle arrest and apoptosis in TNBC cells . This suggests that the compound may have potential as a therapeutic agent for this type of cancer .

Molecular Mechanism

The molecular mechanism of action of 2-Phenyl-4-(phenylsulfonyl)morpholine is thought to involve multiple pathways. For instance, it has been found to trigger several endoplasmic reticulum (ER) stress-dependent tumor suppressive signals, such as the unfolded protein response (UPR), p53 pathway, G2/M checkpoint, and E2F targets . These pathways are believed to contribute to the compound’s observed effects on cell-cycle arrest and apoptosis .

属性

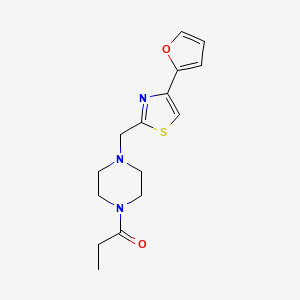

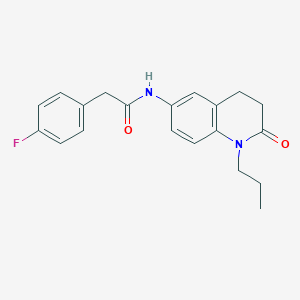

IUPAC Name |

4-(benzenesulfonyl)-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-21(19,15-9-5-2-6-10-15)17-11-12-20-16(13-17)14-7-3-1-4-8-14/h1-10,16H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCOVPCGPLJPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)

![N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2819352.png)